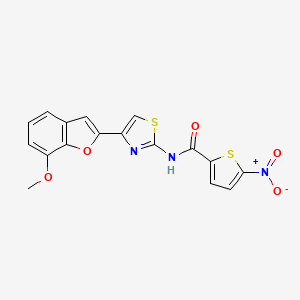

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

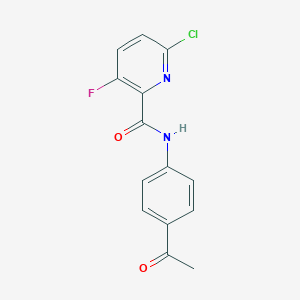

The compound "N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide" is a member of the benzothiazole-2-carboxamide family, which has been studied for its potential biological activities. Research has shown that derivatives of benzothiazole-2-carboxamides exhibit a range of biological activities, including antiproliferative and antioxidative properties . These compounds have been synthesized and tested against various human cancer cell lines, and their antioxidative capacity has been measured through assays such as DPPH free radical scavenging and ferric reducing antioxidant power (FRAP) .

Synthesis Analysis

The synthesis of benzothiazole-2-carboxamides involves the introduction of various substituents, such as methoxy and hydroxy groups, along with nitro, amino, or amino protonated moieties . The synthesis process typically employs chromatographic and spectrometric methods for characterization, as well as elemental analysis to confirm the structure of the synthesized compounds . The synthesis aims to achieve excellent yield and purity, which is crucial for the subsequent biological activity testing.

Molecular Structure Analysis

The molecular structure of benzothiazole-2-carboxamides, including the compound , is characterized by the presence of a benzothiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. The substituents attached to this core, such as the methoxy group and the nitro moiety, play a significant role in determining the compound's biological activity. The molecular interactions and stability of these compounds can be rationalized through computational methods such as density functional theory (DFT) calculations .

Chemical Reactions Analysis

Benzothiazole-2-carboxamides can participate in various chemical reactions due to their functional groups. The nitro group, in particular, is a versatile substituent that can undergo reduction to an amino group, which can further react with other compounds. The carboxamide group can engage in hydrogen bonding, which is essential for the biological activity of these molecules. The chemical reactivity of these compounds is an important factor in their antiproliferative and antioxidative properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole-2-carboxamides, such as solubility, melting point, and stability, are influenced by the nature and position of the substituents on the core structure. These properties are critical for the compound's biological activity and its potential as a therapeutic agent. The antioxidative capacity of these compounds, as measured by assays like DPPH and FRAP, is indicative of their ability to act as free radical scavengers, which is a valuable property in the development of antioxidants . The antimicrobial and antifungal activities of related compounds, as demonstrated by their effectiveness against various bacterial and fungal strains, also highlight the potential of these molecules in therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Synthesis in Heterocyclic Compounds : This compound is synthesized as a part of novel heterocyclic compounds. These compounds have been studied for their diverse chemical activities and applications in various fields including antimicrobial and antitumor activities (Khalifa et al., 2015).

Antileishmanial Activity : It forms a part of a novel series synthesized for in vitro evaluation against Leishmania major, contributing significantly to the structure-activity relationships in medicinal chemistry (Tahghighi et al., 2013).

Applications in Dyeing and Fabrics

- Application in Dyeing Polyester Fibers : Certain derivatives of this compound are used in synthesizing dyes for polyester fabrics. These dyes exhibit high efficiency and are potentially applicable in creating sterile and biologically active fabrics (Khalifa et al., 2015).

Biological Screening

Antimicrobial Activities : Various derivatives of this compound have been synthesized and subjected to antimicrobial screenings. These derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria (Mhaske et al., 2011).

Antibacterial Agents : Derivatives of this compound have been studied for their potential as antibacterial agents. Some derivatives have shown promising antibacterial activity against specific bacteria strains (Palkar et al., 2017).

Miscellaneous Applications

Inhibitor for PET Studies : A derivative of this compound, specifically designed as a selective inhibitor, has been used in positron emission tomography (PET) studies to explore neurological functions (Vasdev et al., 2005).

Antidiabetic Screening : This compound has been included in the synthesis of derivatives evaluated for in vitro antidiabetic activity, indicating its potential role in developing antidiabetic treatments (Lalpara et al., 2021).

Wirkmechanismus

Target of Action

Benzofuran derivatives, a core structure in this compound, have been found to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and ion channels involved in various cellular processes.

Mode of Action

It’s known that benzofuran derivatives can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . This suggests that N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Given the broad biological activities of benzofuran derivatives , it’s plausible that this compound could influence multiple pathways, potentially including those involved in cell signaling, metabolism, and gene expression.

Pharmacokinetics

The molecular weight of the compound is 28832, which is within the optimal range for oral bioavailability

Result of Action

Based on the known activities of benzofuran derivatives , it’s plausible that this compound could have effects such as altering cellular signaling, modulating gene expression, and affecting cellular metabolism.

Eigenschaften

IUPAC Name |

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O5S2/c1-24-11-4-2-3-9-7-12(25-15(9)11)10-8-26-17(18-10)19-16(21)13-5-6-14(27-13)20(22)23/h2-8H,1H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKGSGMNGGQUNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-propan-2-yl-1,3-oxazole](/img/structure/B3006289.png)

![8-formyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid](/img/structure/B3006290.png)

![2-Amino-2-[3-(2,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3006295.png)

![4-[(3S,4R)-3-Amino-4-methoxypyrrolidin-1-yl]pyrimidin-2-amine;dihydrochloride](/img/structure/B3006296.png)

![Ethyl [1-(2-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B3006303.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydroquinoline-3-carboxylic acid](/img/structure/B3006306.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylthiophene-2-carbaldehyde](/img/structure/B3006310.png)

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B3006312.png)